Gram-Positive vs. Broad-Spectrum Activity
Arizonin A1 is the only member of the six-compound arizonin complex whose absolute stereochemistry was directly determined by single-crystal X-ray diffraction analysis, providing unambiguous stereochemical assignment [1]. In contrast, the stereochemistry of arizonin B1 was inferred indirectly by comparing its optical rotatory dispersion (ORD) curves with those of the known compounds nanaomycin D and kalafungin [2]. This makes Arizonin A1 the definitive stereochemical reference standard for dereplication and structural elucidation efforts within this class of benzoisochromanequinones.
| Evidence Dimension | Absolute Stereochemical Assignment Method |
|---|---|
| Target Compound Data | X-ray diffraction (direct crystallographic determination) |
| Comparator Or Baseline | Arizonin B1: ORD curve comparison with nanaomycin D and kalafungin (indirect inferential assignment) |
| Quantified Difference | Direct assignment vs. indirect inferential assignment; Arizonin A1 is the only complex member validated by crystallography |
| Conditions | Compound isolation and crystallization; spectroscopic and X-ray crystallographic analysis |
Why This Matters
Procurement of Arizonin A1 provides a crystallographically validated stereochemical reference, which is essential for unambiguous identification of related metabolites in natural product screening and for verifying the stereochemical integrity of synthetic analogs.
- [1] Hochlowski JE, Brill GM, Andres WW, McAlpine JB. Arizonins, a new complex of antibiotics related to kalafungin. II. Isolation and characterization. J Antibiot (Tokyo). 1987 Apr;40(4):401-407. View Source
- [2] Fernandes RA, et al. A concise total synthesis of arizonins B1 and C1. Tetrahedron: Asymmetry. 2013;24(24):1548-1555. View Source
